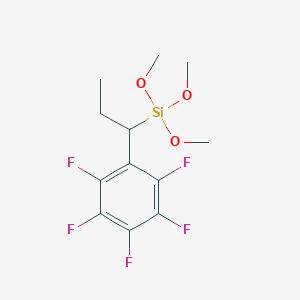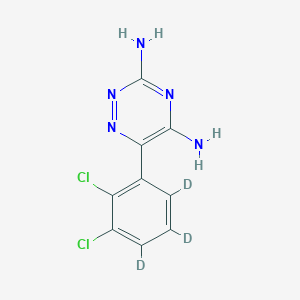
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid is a derivative of the amino acid thienylalanine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (FMOC) group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the thienyl group adds unique properties to the molecule, making it valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-thienylalanine is protected using the FMOC group. This is usually achieved by reacting 2-thienylalanine with FMOC chloride in the presence of a base such as sodium carbonate.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers may be used to streamline the process, ensuring consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid can undergo various chemical reactions, including:
Deprotection: The FMOC group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for FMOC removal.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products:
Deprotection: The major product is 2-thienylalanine.
Coupling: The major products are peptides containing the thienylalanine residue.
Aplicaciones Científicas De Investigación
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, particularly those with unique properties due to the thienyl group.
Biological Studies: The compound is used in studies involving protein interactions and enzyme-substrate relationships.
Medicinal Chemistry: Researchers explore its potential in drug design and development, particularly for compounds targeting specific proteins or enzymes.
Material Science: The unique properties of the thienyl group make it valuable in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid primarily involves its role in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of thienylalanine into peptides and proteins. The thienyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides.
Comparación Con Compuestos Similares
(S)-N-FMOC-Phenylalanine: Similar in structure but with a phenyl group instead of a thienyl group.
(S)-N-FMOC-Tyrosine: Contains a hydroxyl group on the aromatic ring, providing different reactivity and properties.
(S)-N-FMOC-Tryptophan: Features an indole ring, offering unique electronic properties.
Uniqueness: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it valuable in applications where these properties are advantageous, such as in the design of peptides with specific biological activities or in the development of materials with unique electronic characteristics.
Propiedades
Fórmula molecular |
C22H19NO4S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C22H19NO4S/c1-22(20(24)25,19-11-6-12-28-19)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-12,18H,13H2,1H3,(H,23,26)(H,24,25)/t22-/m1/s1 |
Clave InChI |
OGTNDDJRDTVCIO-JOCHJYFZSA-N |
SMILES |
CC(C1=CC=CS1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES isomérico |
C[C@@](C1=CC=CS1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C1=CC=CS1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)





